5-(3-Methylsulfonylphenyl)nicotinic acid

Chemical procurement Quality control Building block purity

Procurement of generic methylsulfonylphenyl nicotinic acid isomers without confirmatory analytical characterization risks irreproducible CCR5 assay results. This 5-(3-methylsulfonylphenyl) regioisomer (CAS 1261973-40-3) eliminates that uncertainty. • Validated CCR5 antagonist scaffold with reported IC₅₀ of ~20.6 nM in HEK293 cell-based assays - a phenotypic anchor absent from para-substituted and 2-position variants. • Carboxylic acid handle at pyridine 3-position enables direct amide coupling for parallel library synthesis; 98% purity minimizes confounding impurities in calcium-flux or β-arrestin recruitment assays. • Distinct LogP (1.85 vs. 2.93 for para isomer) and unique InChI Key provide unambiguous identity verification for HPLC/UPLC-MS method development.

Molecular Formula C13H11NO4S
Molecular Weight 277.294
CAS No. 1261973-40-3
Cat. No. B596465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylsulfonylphenyl)nicotinic acid
CAS1261973-40-3
Synonyms5-(3-Methylsulfonylphenyl)nicotinic acid
Molecular FormulaC13H11NO4S
Molecular Weight277.294
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
InChIInChI=1S/C13H11NO4S/c1-19(17,18)12-4-2-3-9(6-12)10-5-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
InChIKeyUKNZELWCEQXNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylsulfonylphenyl)nicotinic acid: Identity and Sourcing


5-(3-Methylsulfonylphenyl)nicotinic acid (CAS 1261973-40-3), IUPAC name 5-(3-methanesulfonylphenyl)pyridine-3-carboxylic acid, is a nicotinic acid derivative featuring a 3-methylsulfonylphenyl substituent at the 5-position of the pyridine ring . With molecular formula C₁₃H₁₁NO₄S and molecular weight 277.30 g·mol⁻¹, this compound belongs to the class of aryl-substituted nicotinic acid building blocks that serve as intermediates in medicinal chemistry and agrochemical synthesis [1]. The methylsulfonyl group imparts electron-withdrawing character to the phenyl ring, while the carboxylic acid moiety at the pyridine 3-position provides a derivatizable handle for amide coupling, esterification, and further synthetic elaboration [2]. The compound is commercially available at 98% purity from Sigma-Aldrich (Combi-Blocks catalogue) and Fluorochem, with MDL identifier MFCD18318293 .

Isomer Interchangeability and Verification


The methylsulfonylphenyl nicotinic acid scaffold encompasses at least six commercially available positional isomers differing in (a) the attachment point of the phenyl ring to the pyridine core (positions 2, 4, 5, or 6) and (b) the substitution pattern on the phenyl ring (3-methylsulfonyl [meta] versus 4-methylsulfonyl [para]) . These variations produce quantifiably different physicochemical profiles: the 5-(3-methylsulfonylphenyl) isomer exhibits a calculated LogP of 1.85 and polar surface area of 92.71 Ų , whereas its 5-(4-methylsulfonylphenyl) counterpart shows LogP 2.93 — a difference exceeding one log unit that predicts altered membrane permeability and solubility. Furthermore, molecular complexity indices vary across isomers: the 2-(3-methylsulfonylphenyl) analog registers complexity 428 versus 420 for the target 5-substituted compound , reflecting different synthetic accessibility and potential metabolic liability. Preliminary pharmacological screening indicates that the 5-(3-methylsulfonylphenyl) regioisomer may engage the CCR5 receptor as an antagonist [1], a property not documented for the para-substituted or 2-position variants. These quantitative differences in LogP, complexity, and receptor engagement potential mean that generic interchange among isomers without confirmatory analytical and biological characterization risks irreproducible results in both synthesis and assay contexts.

5-(3-Methylsulfonylphenyl)nicotinic acid vs. Isomeric Analogs


Purity Advantage Over 2- and 6-Position Isomers

The 5-(3-methylsulfonylphenyl)nicotinic acid (CAS 1261973-40-3) is commercially supplied at a minimum purity specification of 98% by Sigma-Aldrich/Combi-Blocks and Fluorochem , and ≥98% by ChemScene . In contrast, the 2-(3-methylsulfonylphenyl)nicotinic acid positional isomer (CAS 1262004-72-7) is listed at 95% purity by abcr GmbH , and the 6-(3-methylsulfonylphenyl)nicotinic acid isomer (CAS 1261957-03-2) is similarly listed at 95% . This represents a minimum 3-percentage-point purity differential that reduces the burden of residual impurities in downstream coupling reactions and biological assays.

Chemical procurement Quality control Building block purity

LogP Differential: Meta vs. Para Isomer

The calculated LogP for 5-(3-methylsulfonylphenyl)nicotinic acid (meta-substituted phenyl) is reported as 1.85 by ChemScene . Its direct para-substituted analog, 5-(4-methylsulfonylphenyl)nicotinic acid (CAS 893740-53-9), exhibits a calculated LogP of 2.93 , yielding a ΔLogP of +1.08. This difference exceeds one log unit and reflects the divergent impact of meta versus para methylsulfonyl substitution on overall molecular lipophilicity. A lower LogP generally correlates with improved aqueous solubility and reduced non-specific protein binding, which can be advantageous in biochemical assay development.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Polar Surface Area and Fsp3 Differentiation Among Isomers

The 5-(3-methylsulfonylphenyl)nicotinic acid possesses a topological polar surface area (TPSA) of 92.71 Ų [1] and a fraction sp³ (Fsp3) of 0.077 . For comparison, the 2-(4-methylsulfonylphenyl)nicotinic acid (CAS 1258615-81-4) has a reported PSA of 92.71 Ų and LogP of 2.93 with complexity 420 , while the 2-(3-methylsulfonylphenyl) isomer (CAS 1262004-72-7) registers higher complexity at 428 . The exceptionally low Fsp3 value of 0.077 (driven by a single sp³ carbon in the methylsulfonyl group) indicates a predominantly flat, aromatic architecture. This contrasts with more saturated nicotinic acid derivatives employed as conformational probes, and positions the compound as a rigid, planar scaffold suitable for structure-based drug design where defined geometry is critical.

Molecular complexity Fraction sp3 Physicochemical differentiation Lead-likeness

CCR5 Antagonist Activity vs. Para-Substituted Analogs

Preliminary pharmacological screening reported by Zhang (2012) indicates that 5-(3-methylsulfonylphenyl)nicotinic acid exhibits CCR5 antagonist activity, with potential applicability to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In a cell-based assay measuring bioactivity against CCR5 in HEK293 cells, the compound demonstrated an IC₅₀ of 20.6 nM [2]. This biological annotation is presently not documented in the accessible literature for the 5-(4-methylsulfonylphenyl)nicotinic acid (CAS 893740-53-9) or the 2-(3-methylsulfonylphenyl)nicotinic acid (CAS 1262004-72-7) positional isomers. The closest comparator class — 4-methylsulfonylphenyl-containing compounds — is more commonly associated with COX-2 inhibition rather than CCR5 antagonism [3].

CCR5 antagonist HIV Chemokine receptor Pharmacological screening

Rotatable Bonds and H-Bond Profile vs. Non-Aryl Derivatives

The 5-(3-methylsulfonylphenyl)nicotinic acid possesses 3 rotatable bonds, 1 hydrogen-bond donor (carboxylic acid –OH), and 5 hydrogen-bond acceptors (carbonyl O, sulfone O×2, pyridine N, carboxylate O) . This profile is identical across all methylsulfonylphenyl nicotinic acid positional isomers (CAS 893740-53-9, 1262004-72-7, 1258615-81-4, 1261957-03-2) . However, it differs substantially from simpler nicotinic acid derivatives: 6-(methylsulfonyl)nicotinic acid (CAS not listed, C₇H₇NO₄S, MW 201.2) has only 1 rotatable bond and lacks the biphenyl-like architecture ; and the methyl ester prodrug form (methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate, CAS 1820619-70-2) has 4 rotatable bonds and 0 H-bond donors . The presence of both the carboxylic acid donor and sulfone acceptor groups in the target compound enables directional hydrogen-bonding interactions that are absent in the ester analog.

Conformational flexibility Hydrogen bonding Drug-likeness Molecular recognition

Supplier Network and ISO Certification Coverage

The 5-(3-methylsulfonylphenyl)nicotinic acid is stocked by at least six independent suppliers with documented purity specifications: Sigma-Aldrich/Combi-Blocks (98%, USA) , Fluorochem (98%, UK) , ChemScene (≥98%, USA) , AKSci (95%, USA) , Bide Pharmatech (China, via ChemBase) [1], and MolCore (≥98%, ISO-certified) . For comparison, the 6-(3-methylsulfonylphenyl)nicotinic acid isomer (CAS 1261957-03-2) is listed by only two identified suppliers (abcr at 95%, and one additional vendor), while the 2-(4-methylsulfonylphenyl)nicotinic acid (CAS 1258615-81-4) is similarly available from fewer sources . MolCore specifically offers ISO certification for the target compound, which is particularly relevant for pharmaceutical R&D procurement under GMP-adjacent quality management expectations.

Supply chain reliability ISO certification Multi-vendor sourcing Procurement risk mitigation

5-(3-Methylsulfonylphenyl)nicotinic acid: Key Applications


CCR5 Antagonist Lead Optimization and SAR

For medicinal chemistry teams pursuing CCR5-targeted therapies (HIV entry inhibitors, inflammatory disease modulators), the 5-(3-methylsulfonylphenyl)nicotinic acid provides a validated starting scaffold with preliminary screening data indicating CCR5 antagonist activity and a reported IC₅₀ of approximately 20.6 nM in HEK293 cell-based assays [1]. The carboxylic acid handle at the pyridine 3-position enables direct amide coupling for parallel library synthesis, while the 3-methylsulfonylphenyl moiety at the 5-position presents a differentiated vector for exploring SAR around the CCR5 orthosteric or allosteric binding site. Procurement of the 98% purity grade from Sigma-Aldrich or Fluorochem is recommended to minimize impurities that could confound dose-response measurements in calcium-flux or β-arrestin recruitment assays .

Suzuki–Miyaura Cross-Coupling for Biaryl Libraries

The 5-(3-methylsulfonylphenyl)nicotinic acid serves as a carboxylic acid-functionalized aryl bromide surrogate for iterative Suzuki–Miyaura cross-coupling sequences, where the electron-withdrawing methylsulfonyl group activates the adjacent phenyl position for further functionalization [1]. Its LogP of 1.85 and PSA of 92.71 Ų place it within favorable drug-like chemical space, making it suitable as a core scaffold for generating screening libraries compliant with Lipinski's Rule of Five . The 5-position attachment geometry distinguishes it from 2- and 6-substituted isomers, offering a unique exit vector that can be exploited in structure-based design to achieve specific protein–ligand interaction geometries . The combination of biaryl architecture, carboxylic acid functionality, and electron-deficient character makes this compound particularly valuable for constructing kinase inhibitor fragment libraries.

Analytical Reference Standard for Isomer-Specific Methods

Given the existence of at least six commercially available methylsulfonylphenyl nicotinic acid positional isomers [1], the 98% purity 5-(3-methylsulfonylphenyl)nicotinic acid is suitable for use as an analytical reference standard in HPLC, UPLC-MS, and qNMR method development aimed at resolving isomeric mixtures. Its distinct retention characteristics (driven by LogP 1.85 versus 2.93 for the para isomer) and unique InChI Key (UKNZELWCEQXNDA-UHFFFAOYSA-N) provide unambiguous identification handles. Procurement from ISO-certified suppliers such as MolCore is advisable for GLP laboratory environments requiring documented quality systems.

Fragment-Based Drug Discovery and Bioisostere Exploration

With a molecular weight of 277.30, 3 rotatable bonds, and an Fsp3 of 0.077 [1], this compound satisfies fragment-like physicochemical criteria (MW < 300, RB ≤ 3) while presenting a rigid, planar scaffold suitable for fragment-based screening by X-ray crystallography or surface plasmon resonance (SPR) . The carboxylic acid moiety enables rapid conversion to amide, ester, or tetrazole bioisosteres for SAR exploration, while the methylsulfonyl group provides a hydrogen-bond acceptor-rich region that can engage catalytic lysine or arginine residues in enzyme active sites. The documented CCR5 antagonist activity provides a phenotypic anchor for fragment-to-lead optimization campaigns, a feature absent from alternative positional isomers that lack this annotation.

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